(E)-1-(4-BROMOPHENYL)-3-(4-BROMO-2-THIENYL)-2-PROPEN-1-ONE
Overview
Description
(E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine atoms on both the phenyl and thienyl rings, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-bromo-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atoms on the phenyl and thienyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, which can react with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes and other proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Bromophenyl)-3-phenyl-2-propen-1-one: Similar structure but lacks the thienyl ring.
(E)-1-(4-Bromophenyl)-3-(4-methyl-2-thienyl)-2-propen-1-one: Similar structure but has a methyl group instead of a bromine atom on the thienyl ring.
(E)-1-(4-Chlorophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one: Similar structure but has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
The uniqueness of (E)-1-(4-Bromophenyl)-3-(4-bromo-2-thienyl)-2-propen-1-one lies in the presence of bromine atoms on both the phenyl and thienyl rings, which can significantly influence its chemical reactivity and biological activity. This dual bromination can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2OS/c14-10-3-1-9(2-4-10)13(16)6-5-12-7-11(15)8-17-12/h1-8H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDSRRZFJIGJAR-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CS2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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